molecular formula C9H9ClFN B11908722 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11908722
M. Wt: 185.62 g/mol
InChI Key: NKYILTKAAIUEOK-UHFFFAOYSA-N
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Description

6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of chlorine and fluorine atoms attached to the indene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group in 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is reduced to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of derivatives with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3-dihydro-1H-inden-1-one
  • 6-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-methoxy-2,3-dihydro-1H-inden-1-one

Uniqueness

6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indene ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

6-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9ClFN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2

InChI Key

NKYILTKAAIUEOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2F)Cl

Origin of Product

United States

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